N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide
Description
N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 2. The pyridazinone ring is linked via an ethyl chain to an isonicotinamide moiety (pyridine-4-carboxamide). This structure combines electron-withdrawing (fluorophenyl) and hydrogen-bonding (pyridazinone, amide) groups, which are often leveraged in medicinal chemistry to enhance target binding and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-3-1-13(2-4-15)16-5-6-17(24)23(22-16)12-11-21-18(25)14-7-9-20-10-8-14/h1-10H,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCMMMYHZCHJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the pyridazinone derivative with isonicotinic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its pyridazinone-isonicotinamide hybrid scaffold. Below is a comparative analysis with key analogs:
Pyridazinone Derivatives
- 3-(4-Fluorophenyl)-6-oxopyridazine (Core Structure): Pyridazinone derivatives are known for modulating serotonin receptors and monoamine oxidases.
- N-Substituted Pyridazinones: Replacing the ethyl-isonicotinamide chain with pyrrolidine (e.g., 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one) reduces hydrogen-bonding capacity but increases conformational flexibility, often leading to varied receptor selectivity .
Isonicotinamide-Containing Compounds
- Isonicotinamide (Pyridine-4-carboxamide) :
The isonicotinamide group in the target compound provides a rigid, planar structure that favors π-π stacking interactions in enzyme active sites. This contrasts with bulkier substituents (e.g., N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide), which prioritize hydrophobic binding .
Fluorophenyl-Substituted Analogs
- 1-(4-Fluorophenyl)propan-2-amine: A primary amine with a fluorophenyl group, this compound exhibits stimulant properties due to its structural similarity to amphetamines. The absence of a pyridazinone/amide system in this analog limits its application in enzyme inhibition but enhances metabolic stability .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Pharmacological Feature |
|---|---|---|---|
| Target Compound | 357.35 | 2.8 | Dual hydrogen-bond donor/acceptor |
| 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 263.35 | 3.1 | Dopamine reuptake inhibition |
| N-(4-Fluorophenyl)isobutyramide | 210.23 | 1.9 | κ-Opioid receptor antagonism |
| 3-(4-Fluorophenyl)-6-oxopyridazine | 206.18 | 2.1 | Serotonin 5-HT2A receptor modulation |
Research Findings and Mechanistic Insights
- Binding Affinity: The target compound’s pyridazinone ring may act as a bioisostere for catechol groups in dopamine analogs, enabling competitive inhibition of monoamine transporters. This mechanism differs from 1-(4-fluorophenyl)propan-2-amine, which primarily acts as a substrate for trace amine-associated receptors .
- Metabolic Stability: The ethyl linker between pyridazinone and isonicotinamide reduces oxidative metabolism compared to methyl-linked analogs (e.g., 1-(4-chlorophenyl)-2-(methylamino)propan-1-one), as evidenced by in vitro microsomal studies .
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)isonicotinamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C19H19FN4O2
- Molecular Weight : 360.38 g/mol
- IUPAC Name : this compound
- CAS Number : 922994-01-2
The compound features a pyridazinone core with a fluorophenyl substituent, which is known to influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyridazinone derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and apoptosis induction.
Case Study : A study investigating the effects of pyridazinone derivatives on P388 murine leukemia cells revealed that these compounds could disrupt mitosis, leading to cell cycle arrest and apoptosis. The specific pathways involved include the inhibition of key enzymes responsible for cell cycle regulation .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, potentially affecting various metabolic pathways. The presence of the fluorophenyl group enhances binding affinity to target enzymes, which may be crucial for its biological activity.
Mechanism of Action :
- Enzyme Binding : The compound likely binds to the active sites of specific enzymes, inhibiting their function.
- Pathway Interference : It may interfere with signaling pathways involved in cellular processes such as proliferation and apoptosis.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyridazinone core via cyclization.
- Introduction of the fluorophenyl group through nucleophilic aromatic substitution.
- Attachment of the isonicotinamide moiety via coupling reactions.
Comparative Studies
Comparative studies with similar compounds have demonstrated that variations in substituents can lead to significant differences in biological activity. For example, modifications in the fluorophenyl group can alter binding affinities and selectivity towards different biological targets.
| Compound | Anticancer Activity | Mechanism |
|---|---|---|
| Compound A | High | Cell cycle arrest |
| This compound | Moderate | Enzyme inhibition |
| Compound B | Low | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
